molecular formula C16H13N3O B14062651 3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 101117-48-0

3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B14062651
CAS No.: 101117-48-0
M. Wt: 263.29 g/mol
InChI Key: DYKNMOLOQDHKNM-UHFFFAOYSA-N
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Description

4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-4-one family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .

Preparation Methods

The synthesis of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be achieved through various synthetic routes. One common method involves the condensation of an α-keto acid with an amidine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazol-4-one ring .

Industrial production methods often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and yield .

Chemical Reactions Analysis

4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential as a fluorescent protein chromophore and its role in post-translational modifications.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .

Comparison with Similar Compounds

4H-Imidazol-4-one, 3-amino-3,5-dihydro-2-phenyl-5-(phenylmethylene)- can be compared with other similar compounds, such as:

Properties

CAS No.

101117-48-0

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-amino-5-benzylidene-2-phenylimidazol-4-one

InChI

InChI=1S/C16H13N3O/c17-19-15(13-9-5-2-6-10-13)18-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,17H2

InChI Key

DYKNMOLOQDHKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N

Origin of Product

United States

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